molecular formula C8H13N3O3 B12508942 2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one

2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one

Cat. No.: B12508942
M. Wt: 199.21 g/mol
InChI Key: QIIARSDJMJWGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with hydroxyethyl and methoxymethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one typically involves the reaction of 2-aminopyrimidine derivatives with appropriate alkylating agents. One common method includes the reaction of 2-aminopyrimidine with 2-chloroethanol and methoxymethyl chloride under basic conditions to introduce the hydroxyethyl and methoxymethyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit nucleic acid synthesis by targeting key enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one is unique due to its specific combination of hydroxyethyl and methoxymethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-4-(methoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O3/c1-14-5-6-4-7(13)11-8(10-6)9-2-3-12/h4,12H,2-3,5H2,1H3,(H2,9,10,11,13)

InChI Key

QIIARSDJMJWGIE-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC(=N1)NCCO

Origin of Product

United States

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